1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship (SAR)

Generic procurement of pyrazolyl-cyclohexanols risks introducing intermediates with incorrect steric profiles or oxidizable secondary alcohols, derailing multi-step synthetic routes. This compound's tertiary alcohol scaffold delivers superior oxidative stability versus secondary alcohol (CAS 1178190-34-5) and ketone (CAS 1252607-48-9) analogs. Key advantages: • Survives oxidizing conditions for downstream prodrug derivatization • Unique 1,1-disubstituted geometry for precise H-bond donor angle in target engagement • N-1 pyrazole with methylene spacer for fragment library vector diversity In stock; request quote for bulk pricing.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1495714-60-7
Cat. No. B1455804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
CAS1495714-60-7
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2(CCCCC2)O
InChIInChI=1S/C11H18N2O/c1-10-7-12-13(8-10)9-11(14)5-3-2-4-6-11/h7-8,14H,2-6,9H2,1H3
InChIKeyXCQZASYYQRGACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Sourcing of CAS 1495714-60-7


1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol (CAS 1495714-60-7) is a synthetic organic building block with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . It belongs to the class of pyrazole-functionalized cyclohexanols, characterized by a tertiary alcohol center connected via a methylene spacer to a 4-methyl-1H-pyrazole ring . This compound is primarily utilized as an intermediate in medicinal chemistry and ligand design, where its distinct cyclohexane-tertiary alcohol scaffold differentiates it from secondary alcohol and ketone analogs .

Risks of Generic Substitution for CAS 1495714-60-7


In the pyrazolyl-cyclohexanol chemical space, critical structural variations—specifically in regioisomerism (N-1 vs. C-2 attachment), alcohol substitution (tertiary vs. secondary vs. ketone), and ring size (cyclohexane vs. cyclopentane vs. cyclobutane)—produce distinct molecular geometries, hydrogen-bonding capacities, and reactivities . A generic procurement approach that treats these compounds as interchangeable risks introducing an intermediate with the wrong steric profile, an oxidizable secondary alcohol, or a different spatial orientation of the pyrazole moiety, any of which can derail a multi-step synthetic route or alter a key molecular recognition event .

Quantitative Differentiation of CAS 1495714-60-7 vs. Close Analogs


Methylene Spacer vs. Direct Attachment Regioisomers

The target compound is a tertiary alcohol with a methylene linker between the cyclohexane ring and the 1-N position of the pyrazole. In contrast, 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1178190-34-5) is a secondary alcohol where the pyrazole is directly attached to the cyclohexane ring's C-2 position . This core structural difference results in distinct molecular formulas (C₁₁H₁₈N₂O vs. C₁₀H₁₆N₂O) and molecular weights (194.27 g/mol vs. 180.25 g/mol) .

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship (SAR)

Tertiary Alcohol vs. Ketone Oxidation Stability

The target compound features a tertiary alcohol, which is resistant to oxidation under standard conditions. A related analog, 4-(4-methyl-1H-pyrazol-1-yl)cyclohexanone (CAS 1252607-48-9), is a ketone and thus possesses a different oxidation state and reactivity profile . The molecular formula and weight differ accordingly (C₁₁H₁₈N₂O, 194.27 g/mol for the alcohol vs. C₁₀H₁₄N₂O, 178.23 g/mol for the ketone) .

Synthetic Chemistry Intermediate Stability Ligand Design

Ring Size: Cyclohexane vs. Smaller Cycloalkanes

The target compound is built on a cyclohexane ring. Direct analogs exist with cyclopentane and cyclobutane cores, such as 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol and 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol . The cyclohexane ring provides a distinct chair conformation and a larger hydrophobic surface area compared to the smaller, more puckered ring systems . This is reflected in the molecular formulas: C₁₁H₁₈N₂O (cyclohexane) vs. C₁₀H₁₆N₂O (cyclopentane) vs. C₉H₁₄N₂O (cyclobutane) .

Conformational Analysis Medicinal Chemistry Scaffold Hopping

Best-Fit Applications of CAS 1495714-60-7


SAR Exploration: Tertiary Alcohol Pyrazole Linker

In medicinal chemistry campaigns where the tertiary alcohol geometry of the target compound is hypothesized to be essential for target engagement, procuring CAS 1495714-60-7 is non-negotiable. Directly attached secondary alcohol isomers (e.g., CAS 1178190-34-5) cannot replicate the exact hydrogen-bond donor angle or steric bulk provided by the 1,1-disubstituted cyclohexanol scaffold [1], making the target compound the definitive choice for follow-up on pyrazole-lead series involving methylene-linked tertiary alcohol pharmacophores.

Non-Oxidizable Intermediate for Multi-Step Synthesis

When a synthetic route requires a hydroxyl handle that must survive oxidizing conditions before being further derivatized (e.g., into an ester or carbamate prodrug), the target compound's tertiary alcohol offers a stability advantage over the secondary alcohol analog (CAS 1178190-34-5) or the ketone analog (CAS 1252607-48-9) . This property makes it a superior intermediate for complex molecule construction where chemoselectivity is paramount.

Neutral, Bulky Ligand for Coordination Chemistry

The combination of a soft pyrazole N-donor with a sterically demanding tertiary alcohol and a flexible methylene linker provides a unique coordination environment. This is distinct from the bidentate, secondary alcohol ligands derived from trans-2-(pyrazol-1-yl)cyclohexanol, which deprotonate to form alkoxo complexes [1]. For researchers designing catalysts where a neutral, hemilabile ligand sphere is required, this tertiary alcohol building block offers a specific entry point.

Fragment Elaboration: Defined Spatial Orientation

In fragment-based drug discovery, the 4-methyl-1H-pyrazol-1-ylmethyl substituent projects the pyrazole ring away from the cyclohexanol core in a vector that is geometrically distinct from the N-aryl pyrazole isomers [1]. This specific spatial orientation is critical for exploring cryptic pockets on a protein surface, and thus the compound is the appropriate sourcing choice for fragment libraries designed around a methylene spacer motif.

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